Pyrrolidine, 1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl)-, (2E)-2-butenedioate (1:1)
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Overview
Description
AH-9700 fumarate is a the salt form of AH-9700 --- a biochemical which has been shown to improve abnormal frequent urination caused by acetone-induced cystitis in a manner different from that of oxybutynin.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Idiopathic Pulmonary Fibrosis Treatment : A compound structurally related to Pyrrolidine, 1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl)-, (2E)-2-butenedioate, underwent diastereoselective synthesis as a potential treatment for Idiopathic Pulmonary Fibrosis. This agent is currently in Phase I clinical trials (Anderson et al., 2016).
Effects on Micturition
- Impact on Micturition in Cystitis Models : A study investigated the effects of AH-9700, a compound closely related to Pyrrolidine, 1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl)-, on micturition in rats with acetone-induced cystitis. This research demonstrated the compound's potential in modifying abnormal urinary frequency caused by cystitis (Shimizu et al., 2001).
Chemical Synthesis and Applications
Synthesis Procedures : Efficient synthesis methods for structurally similar compounds have been developed, contributing to the ease of production and exploration of related pharmaceutical agents (Huang et al., 2008).
Creation of Aza-Norestrone Analogs : The alkylation of pyrrolidine-2,5-dione with compounds resembling Pyrrolidine, 1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl)-, facilitated the creation of 13-aza-8,9-dehydro-3-desoxy-18-norestrone analogs, illustrating the compound's versatility in synthetic chemistry (Ramana et al., 2003).
properties
CAS RN |
337359-08-7 |
---|---|
Product Name |
Pyrrolidine, 1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl)-, (2E)-2-butenedioate (1:1) |
Molecular Formula |
C22H29NO4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C18H25N.C4H4O4/c1-14-11-17-6-5-16(13-18(17)12-15(14)2)7-10-19-8-3-4-9-19;5-3(6)1-2-4(7)8/h11-13H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AYOYFVLAAQPHJT-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(CC2)CCN3CCCC3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2-(3,4-dihydro-6,7-dimethyl-2-naphthalenyl)ethyl) pyrrolidine fumarate AH-9700 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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